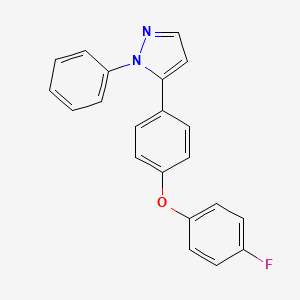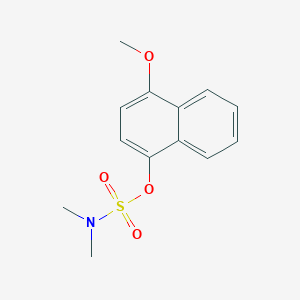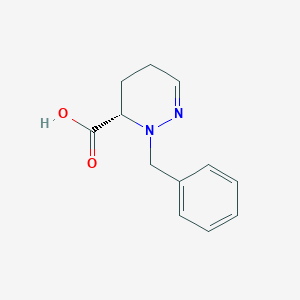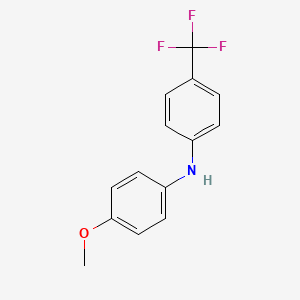
5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole is an organic compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with phenyl and fluorophenoxy groups, making it a subject of interest in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: The phenyl and fluorophenoxy groups are introduced via nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines.
Applications De Recherche Scientifique
5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a biochemical probe to study enzyme interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The pathways involved can include apoptosis induction, as seen in some cancer cell studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole: shares similarities with other pyrazole derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenoxy group, in particular, can enhance its binding affinity to certain targets and improve its metabolic stability .
Propriétés
Formule moléculaire |
C21H15FN2O |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
5-[4-(4-fluorophenoxy)phenyl]-1-phenylpyrazole |
InChI |
InChI=1S/C21H15FN2O/c22-17-8-12-20(13-9-17)25-19-10-6-16(7-11-19)21-14-15-23-24(21)18-4-2-1-3-5-18/h1-15H |
Clé InChI |
VKQYQUXRCXMRCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Furan-2-yl)pyrrolidin-1-yl]propanoic acid](/img/structure/B14119327.png)
![Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl](/img/structure/B14119339.png)


![N-benzyl-3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B14119358.png)
![3-(2-fluorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119364.png)


![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B14119386.png)
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-diphenylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B14119394.png)
![(E)-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]-N-[(2-nitrophenyl)methoxy]ethanimine](/img/structure/B14119399.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14119408.png)
![[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14119422.png)
